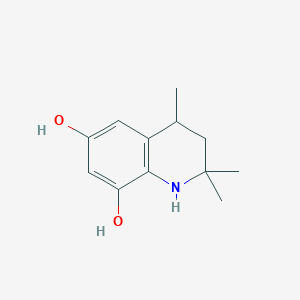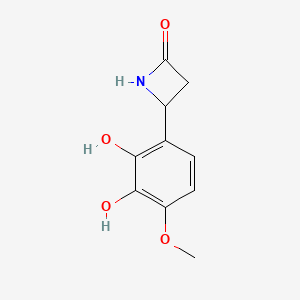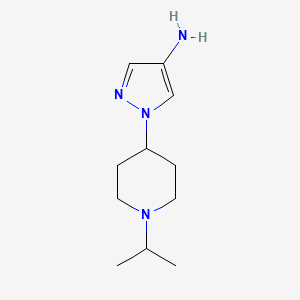
1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles and piperidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-isopropylpiperidine with a suitable pyrazole derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Aplicaciones Científicas De Investigación
1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism by which 1-(1-isopropylpiperidin-4-yl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(1-Isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide : This compound shares the piperidine moiety and has similar pharmacological properties.
- Piperidine Derivatives : Various piperidine derivatives are studied for their biological activities and synthetic applications.
Uniqueness: 1-(1-Isopropylpiperidin-4-yl)-1H-pyrazol-4-amine is unique due to its combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
Número CAS |
1190380-65-4 |
|---|---|
Fórmula molecular |
C11H20N4 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-(1-propan-2-ylpiperidin-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C11H20N4/c1-9(2)14-5-3-11(4-6-14)15-8-10(12)7-13-15/h7-9,11H,3-6,12H2,1-2H3 |
Clave InChI |
ZZQXMFFNBHDUDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)N2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


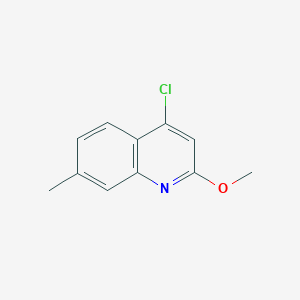
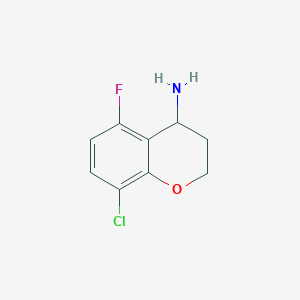


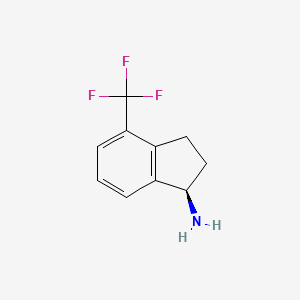
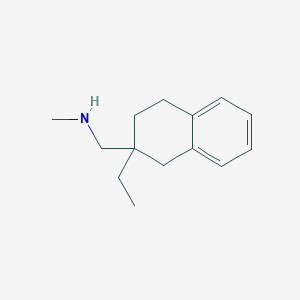
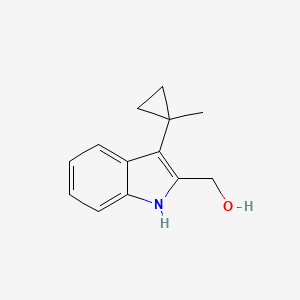
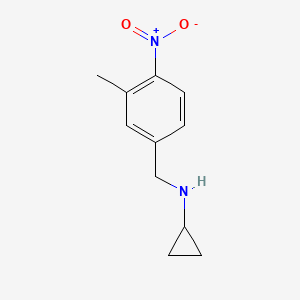
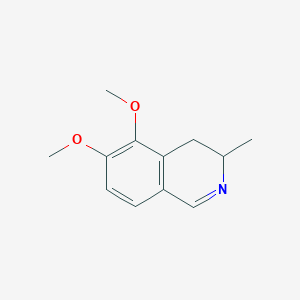

![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
